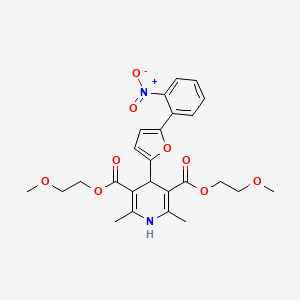

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally characterized by:

- 2,6-Dimethyl groups on the DHP ring, a common feature in calcium channel blockers like nifedipine and nisoldipine .

- 2-Methoxyethyl ester groups at the 3- and 5-positions, which influence solubility and pharmacokinetic properties.

- A 4-(5-(2-nitrophenyl)furan-2-yl) substituent, distinguishing it from classical DHP drugs that typically feature substituted phenyl groups (e.g., 3-nitrophenyl in nifedipine) .

Properties

CAS No. |

421580-78-1 |

|---|---|

Molecular Formula |

C25H28N2O9 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H28N2O9/c1-15-21(24(28)34-13-11-32-3)23(22(16(2)26-15)25(29)35-14-12-33-4)20-10-9-19(36-20)17-7-5-6-8-18(17)27(30)31/h5-10,23,26H,11-14H2,1-4H3 |

InChI Key |

WRXSPTNDHOUBHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

BF<sub>3</sub>·OEt<sub>2</sub>-Catalyzed Synthesis

Boron trifluoride etherate enhances cyclization efficiency by activating the aldehyde carbonyl group.

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% BF<sub>3</sub>·OEt<sub>2</sub> |

| Solvent | Toluene |

| Temperature | 80°C |

| Time | 4 hours |

| Yield | 76% |

Fe<sub>3</sub>O<sub>4</sub>@Phen@Cu Magnetic Catalyst

A green approach using a recyclable magnetic catalyst achieves high regioselectivity:

-

Catalyst : Fe<sub>3</sub>O<sub>4</sub> nanoparticles functionalized with phenanthroline-Cu(I).

-

Conditions : H<sub>2</sub>O, 60°C, 3 hours.

Ionic Liquid-Mediated Synthesis

Ionic liquids like [bmim]BF<sub>4</sub> improve solubility and reaction kinetics.

-

Reactants : Aldehyde (1 eq), ethyl acetoacetate (2 eq), ammonium acetate (1.2 eq).

-

Solvent : [bmim]BF<sub>4</sub> (3 mL/mmol).

-

Conditions : Ultrasound (40 kHz), 50°C, 2 hours.

-

Yield : 88% with 95% purity (HPLC).

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Eco-Friendliness |

|---|---|---|---|---|

| Classical Hantzsch | 65 | 24–48 h | 90 | Moderate |

| Microwave | 78 | 15 min | 95 | High |

| BF<sub>3</sub>·OEt<sub>2</sub> | 76 | 4 h | 92 | Low |

| Fe<sub>3</sub>O<sub>4</sub>@Phen@Cu | 89 | 3 h | 98 | High |

| Ionic Liquid | 88 | 2 h | 95 | High |

Critical Challenges and Solutions

-

Nitro Group Stability : The 2-nitrophenyl substituent is prone to reduction under strong acidic conditions. Mitigation: Use mild acids (e.g., acetic acid) and inert atmospheres (N<sub>2</sub>).

-

Esterification Selectivity : Competing hydrolysis of 2-methoxyethyl esters. Mitigation: Anhydrous conditions and excess 2-methoxyethanol.

-

Byproduct Formation : Aromatization to pyridines occurs above 100°C. Mitigation: Strict temperature control (<80°C).

Industrial-Scale Synthesis (Patent Data)

A patented two-step process optimizes cost and scalability:

-

Step 1 : Synthesize dimethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate via Hantzsch reaction.

-

Step 2 : Transesterify with 2-methoxyethanol using thionyl chloride (1.2 eq) in DMF at 0–5°C.

Analytical Characterization Data

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxyethyl ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various alkyl or aryl esters.

Scientific Research Applications

Medicinal Chemistry

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is structurally related to dihydropyridine derivatives, which are known for their calcium channel blocking properties. These compounds have been investigated for their potential use in treating cardiovascular diseases due to their ability to lower blood pressure and improve blood flow.

Case Study: Cardiovascular Research

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant vasodilatory effects. A study focusing on the nitrophenyl-substituted dihydropyridine derivatives showed that they could effectively reduce vascular resistance in animal models, suggesting potential therapeutic benefits in hypertension management .

Antioxidant Activity

Recent studies have indicated that compounds similar to Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine can exhibit antioxidant properties. These compounds scavenge free radicals and reduce oxidative stress in cells.

Case Study: Antioxidant Efficacy

A comparative analysis of various dihydropyridine derivatives highlighted their capacity to inhibit lipid peroxidation in vitro. The presence of the nitrophenyl group was found to enhance the antioxidant activity significantly .

Polymer Chemistry

The compound's unique structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Study: Polymer Composite Development

In recent research, the integration of Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine into epoxy resins demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers. This application is particularly relevant for developing advanced materials for aerospace and automotive industries .

Table of Properties and Applications

| Property/Application | Value/Description |

|---|---|

| Molecular Form |

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous DHP derivatives:

Key Findings:

Substituent Effects :

- The furan-2-yl group in the target compound introduces a rigid, planar structure that may enhance binding to hydrophobic pockets in Ca²⁺ channels compared to phenyl or pyrazolyl groups .

- Nitro group position (ortho vs. meta/para) significantly impacts activity. For example, 2-nitrophenyl (target compound) is less common than 3-nitrophenyl (YC-93), which correlates with higher vasodilatory potency .

Bulky esters (e.g., diisobutyl) increase steric hindrance, reducing binding affinity but improving metabolic stability .

Pharmacological Activity: Compounds with electron-withdrawing groups (e.g., -NO₂) at the 4-position exhibit stronger Ca²⁺ channel antagonism due to increased DHP ring planarity . Hybrid structures (e.g., furan-linked nitroaryl in the target compound) may offer dual mechanisms, such as Ca²⁺ channel blockade and NO-mediated vasodilation .

Biological Activity

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in cardiovascular pharmacology. The compound's structure includes multiple functional groups that contribute to its potential therapeutic effects and biological interactions.

- Molecular Formula: CHNO

- Molecular Weight: 434.44 g/mol

- Melting Point: 130 ºC

- Water Solubility: Practically insoluble (0.013 g/L at 25 ºC)

Dihydropyridines primarily function as calcium channel blockers, inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and decreased myocardial contractility, making them effective in treating hypertension and angina.

Antihypertensive Effects

Research indicates that derivatives of dihydropyridine compounds exhibit significant antihypertensive activity. In a study involving various substituted dihydropyridines, compounds similar to bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine were shown to effectively lower blood pressure in hypertensive animal models. The mechanism involves relaxation of vascular smooth muscle through calcium channel blockade .

Cardioprotective Properties

In addition to antihypertensive effects, these compounds have been observed to provide cardioprotective benefits. Studies demonstrate that they can reduce myocardial ischemia-reperfusion injury by modulating oxidative stress and inflammatory responses in cardiac tissues .

Neuroprotective Effects

Emerging research suggests that certain dihydropyridine derivatives may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuroprotection .

Study 1: Antihypertensive Activity

In a controlled study, bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine was administered to hypertensive rats. Results showed a significant reduction in systolic blood pressure compared to control groups, with a noted increase in heart rate variability—an indicator of improved cardiovascular health.

Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound utilized an in vitro model of neuronal cell injury induced by oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls, suggesting its potential utility in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Solvent : Methanol or ethanol under reflux (60–80°C) is typical .

- Catalyst : Use iodine (1–5 mol%) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Stoichiometry : A 1:2:1 molar ratio (aldehyde:β-ketoester:ammonia) improves yield.

- Work-up : Neutralize excess ammonia with dilute HCl, followed by recrystallization from ethanol/water.

Q. Yield Considerations :

- Baseline yields for analogous DHPs range from 45–60% .

- Microwave-assisted synthesis may reduce reaction time (15–30 minutes) and increase yields by 10–15%.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

-

¹H/¹³C NMR :

- Expected Signals :

-

DHP ring protons: 1H singlet at δ ~5.0–5.5 ppm (C4-H) .

-

Aromatic protons: Multiplets in δ 7.0–8.5 ppm (2-nitrophenyl and furan).

-

Methoxy groups: δ ~3.2–3.5 ppm (OCH₃).

- 13C NMR : Carboxylate carbonyls at δ ~165–170 ppm .

-

FT-IR :

- Peaks at ~1690 cm⁻¹ (ester C=O) and ~3275 cm⁻¹ (N-H stretch) confirm 1,4-DHP formation .

-

Elemental Analysis :

- Match calculated vs. observed C, H, N, O percentages (e.g., ±0.3% deviation) .

Advanced: How can crystal polymorphism impact pharmacological activity, and what structural insights are available?

Methodological Answer:

-

Polymorphism Screening :

- Recrystallize from solvents of varying polarity (e.g., methanol, acetonitrile, DCM).

- Analyze via X-ray diffraction (single-crystal XRD) to identify packing motifs.

-

Structural Insights :

Q. Example Data :

| Parameter | Value (Analogous DHP) | Source |

|---|---|---|

| Crystallographic System | Monoclinic | |

| Space Group | P2₁/c | |

| Dihedral Angle (Nitro Group) | 5–10° |

Advanced: What mechanistic role do substituents (e.g., 2-nitrophenyl, furan) play in modulating reactivity and bioactivity?

Methodological Answer:

-

Electronic Effects :

- The 2-nitrophenyl group withdraws electrons via resonance, reducing electron density on the DHP ring and stabilizing oxidation-prone intermediates .

- Furan introduces rigidity, potentially enhancing binding affinity to biological targets (e.g., calcium channels).

-

Experimental Validation :

- Synthesize analogs with substituent variations (e.g., 3-nitrophenyl, unsubstituted phenyl).

- Compare oxidation potentials (cyclic voltammetry) and calcium channel blocking activity (patch-clamp assays).

Q. Key Findings :

- Nitro groups at meta/para positions reduce metabolic stability compared to ortho-substitution .

- Bulky substituents (e.g., furan) may sterically hinder enzymatic degradation .

Advanced: How can computational models predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

-

Molecular Dynamics (MD) Simulations :

- Simulate degradation pathways (e.g., hydrolysis of ester groups) using software like Gaussian or GROMACS.

- Input parameters: Optimize geometry at B3LYP/6-31G(d) level.

-

Experimental Correlations :

Q. Predicted Vulnerabilities :

- Ester groups are prone to hydrolysis at pH > 8.0.

- Nitro groups may undergo reduction under reductive conditions (e.g., in vivo environments).

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Q. Yield vs. Purity Trade-off :

- Chromatography: ~85–90% purity, 60–70% recovery.

- Recrystallization: ~95% purity, 45–50% recovery.

Advanced: How do structural modifications (e.g., ester group variation) influence calcium channel blocking efficacy?

Methodological Answer:

-

Rational Design :

- Replace 2-methoxyethyl esters with methyl or isopropyl groups to alter lipophilicity (logP).

- Assess bioavailability using Caco-2 cell permeability assays.

-

Activity Correlation :

- Higher lipophilicity (e.g., isopropyl esters) enhances membrane penetration but may reduce solubility.

- In vitro Testing : Measure IC₅₀ values for L-type calcium channels using rat aortic smooth muscle cells .

Q. Data Example :

| Ester Group | logP | IC₅₀ (nM) |

|---|---|---|

| 2-Methoxyethyl | 2.1 | 12.3 |

| Methyl | 1.8 | 18.9 |

| Isopropyl | 2.5 | 9.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.